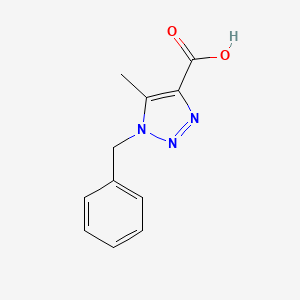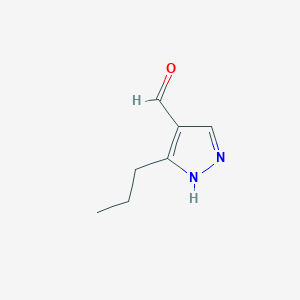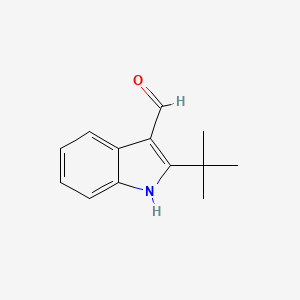
1-Benzyl-5-methyl-1H-1,2,3-triazole-4-carboxylic acid
Overview
Description
1-Benzyl-5-methyl-1H-1,2,3-triazole-4-carboxylic acid (BMTCA) is an organic compound with a wide range of applications in scientific research. It is a derivative of triazole, a five-membered heterocyclic ring system, and is used as a starting material for the synthesis of a variety of compounds with potential applications in the pharmaceutical, agricultural, and materials sciences. BMTCA is also known as 5-methyl-1-benzyl-1H-1,2,3-triazole-4-carboxylic acid, 5-methylbenzyl-triazole-4-carboxylic acid, and 5-methylbenzyl-1,2,3-triazole-4-carboxylic acid.
Scientific Research Applications
Chemical Synthesis
1-Benzyl-5-methyl-1H-1,2,3-triazole-4-carboxylic acid and related triazole derivatives have been extensively researched for their synthesis methods. For example, Cottrell et al. (1991) described an improved procedure for preparing substituted 1-benzyl-1H-1,2,3-triazoles, emphasizing the versatility of the Dimroth Reaction with various active methylene compounds (Cottrell, Hands, Houghton, Humphrey, & Wright, 1991). This highlights the chemical adaptability and potential for diverse applications of these triazole compounds.
Crystal and Molecular Structures
Understanding the crystal and molecular structures of triazole derivatives is crucial for exploring their applications. Boechat et al. (2010) investigated the molecular structures of two triazole derivatives, including methyl 1-benzyl-1H-1,2,3-triazole-4-carboxylate. They found unique supramolecular chains and electron density localization within the triazole ring, which could have implications for material science and pharmaceutical applications (Boechat et al., 2010).
Catalytic Applications
Triazole derivatives, such as 1-benzyl-1H-1,2,3-triazole, have been used in catalyst activation. Saleem et al. (2014) explored the use of 1-benzyl-1H-1,2,3-triazoles in catalyst complexes for various chemical reactions, including transfer hydrogenation and oxidation. This research opens avenues for the use of these compounds in catalysis, potentially enhancing the efficiency of chemical processes (Saleem, Rao, Kumar, Mukherjee, & Singh, 2014).
Corrosion Inhibition
In the field of material science, this compound derivatives have shown potential as corrosion inhibitors. Insani, Wahyuningrum, and Bundjali (2015) synthesized ethyl-1-benzyl-5-methyl-1H-1,2,3-triazoles-4-carboxylate and evaluated its effectiveness in inhibiting corrosion on carbon steel. Their findings suggest that these compounds could be used in protecting metals against corrosion, which is vital in various industries (Insani, Wahyuningrum, & Bundjali, 2015).
Antimicrobial Activity
The antimicrobial properties of triazole derivatives are also noteworthy. For instance, Reddy et al. (2016) synthesized a series of 1-benzyl/aryl-1H-1,2,3-triazole derivatives and tested their antimicrobial activity. This research indicates the potential of these compounds in developing new antimicrobial agents, which could be critical in addressing antibiotic resistance (Reddy, Reddy, Goud, Rao, Premkumar, & Supriya, 2016).
Mechanism of Action
are a group of five-membered ring compounds containing three nitrogen atoms. They are known for their diverse range of biological activities. For instance, some triazoles are used as antifungal agents . They work by inhibiting the enzyme lanosterol 14α-demethylase, which is required for the synthesis of ergosterol, a key component of the fungal cell membrane .
In terms of pharmacokinetics , the properties of triazoles can vary widely depending on their specific structures. Factors such as solubility, stability, and the presence of functional groups can influence how they are absorbed, distributed, metabolized, and excreted in the body .
The environmental factors that influence the action of a triazole compound can include pH, temperature, and the presence of other substances that might interact with the compound .
Biochemical Analysis
Biochemical Properties
1-Benzyl-5-methyl-1H-1,2,3-triazole-4-carboxylic acid plays a significant role in biochemical reactions due to its stable triazole ring structure. This compound interacts with various enzymes and proteins, influencing their activity. For instance, triazole derivatives are known to inhibit cytochrome P450 enzymes, which are crucial for drug metabolism . Additionally, this compound can form hydrogen bonds with biomolecules, enhancing its binding affinity and specificity .
Cellular Effects
This compound affects various cellular processes. It has been observed to influence cell signaling pathways, particularly those involving kinases and phosphatases . This compound can modulate gene expression by interacting with transcription factors and other regulatory proteins. Furthermore, it impacts cellular metabolism by altering the activity of metabolic enzymes, leading to changes in metabolite levels .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. This compound can bind to enzyme active sites, either inhibiting or activating their function . For example, it can inhibit cytochrome P450 enzymes by binding to their heme group, preventing substrate access . Additionally, this compound can influence gene expression by binding to DNA or interacting with transcription factors .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. This compound is relatively stable, but it can degrade under certain conditions, such as exposure to light or extreme pH . Long-term studies have shown that it can have sustained effects on cellular function, including prolonged enzyme inhibition and changes in gene expression . These temporal effects are crucial for understanding the compound’s potential therapeutic applications.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it can modulate enzyme activity and gene expression without causing significant toxicity . At higher doses, it may exhibit toxic effects, such as liver damage or disruption of metabolic processes . Understanding the dosage effects is essential for determining the therapeutic window and potential side effects of this compound.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450, influencing their activity and altering metabolic flux . This compound can also affect the levels of metabolites, leading to changes in cellular metabolism . Understanding these metabolic pathways is crucial for predicting the compound’s effects in biological systems.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins . This compound can be transported across cell membranes via specific transporters, affecting its localization and accumulation . Additionally, its binding to proteins can influence its distribution within tissues, impacting its overall bioavailability and efficacy .
Subcellular Localization
This compound exhibits specific subcellular localization, which can affect its activity and function . This compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . Understanding its subcellular localization is essential for elucidating its mechanism of action and potential therapeutic applications.
Properties
IUPAC Name |
1-benzyl-5-methyltriazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O2/c1-8-10(11(15)16)12-13-14(8)7-9-5-3-2-4-6-9/h2-6H,7H2,1H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIULYDQJIFTHIK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=NN1CC2=CC=CC=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70383453 | |
| Record name | 1-Benzyl-5-methyl-1H-1,2,3-triazole-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70383453 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
54698-60-1 | |
| Record name | 1-Benzyl-5-methyl-1H-1,2,3-triazole-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70383453 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the spatial arrangement of the benzene and triazole rings in 1-Benzyl-5-methyl-1H-1,2,3-triazole-4-carboxylic acid?
A1: The benzene and triazole rings in this compound are not coplanar. The dihedral angle between these two rings is 76.47° []. Interestingly, in the monohydrate form of this compound, the rings are nearly perpendicular with a dihedral angle of 89.5° []. This highlights the influence of crystal packing and intermolecular interactions on the conformational preference of the molecule.
Q2: What type of intermolecular interactions are observed in the crystal structures of this compound and its monohydrate?
A2: Both forms of the compound exhibit hydrogen bonding in their crystal structures. In the anhydrous form, intermolecular O—H⋯N hydrogen bonds are observed, leading to the formation of helical chains along the [] direction []. The monohydrate form displays both strong intermolecular O—H⋯O and O—H⋯N hydrogen bonds. The water molecule plays a crucial role in these interactions, acting as both a hydrogen bond donor and acceptor, thus contributing to the overall stability of the crystal packing [].
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B1273630.png)



![Ethyl 2-chloro-2-[[3-(trifluoromethyl)phenyl]hydrazinylidene]acetate](/img/structure/B1273637.png)








